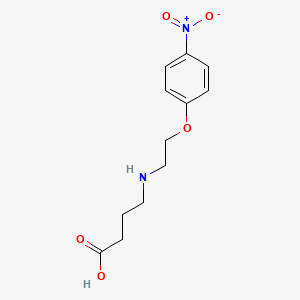

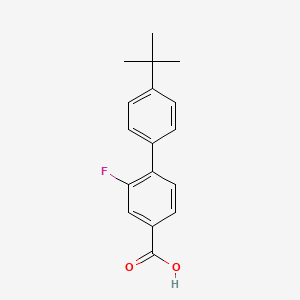

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine compounds can be achieved through various methods. For instance, pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . Another method involves the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace .Molecular Structure Analysis

The molecular structure of pyridine compounds can vary. For example, 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of C12H9NO and an average mass of 183.206 Da . Another compound, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, has a monoclinic crystal structure .Chemical Reactions Analysis

Pyridine compounds can undergo various chemical reactions. For instance, pyrrolidine derivatives can inhibit the myeloid cell leukemia-1 (Mcl-1) protein . Another study showed that whole cells of Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds can vary. For instance, 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid has a molecular weight of 242.04 g/mol .Wissenschaftliche Forschungsanwendungen

-

Antibacterial and Antifungal Potential

- Field : Bioorganic Chemistry

- Application : A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which are related to the compound you mentioned, were designed, screened computationally, and synthesized . These compounds were tested for their antibacterial and antifungal potential .

- Method : The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

- Results : The compounds represented significant antibacterial and antifungal potential . They were also studied for cytotoxicity in terms of percent viability of cells against HepG2 cells and found to be in the range of 70–80% up to 100 µM .

-

Drug Discovery

- Field : Medicinal Chemistry

- Application : The five-membered pyrrolidine ring, which is a component of the compound you mentioned, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results : This approach has led to the development of a wide range of bioactive compounds .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : The compounds were synthesized and their anti-tubercular activity was evaluated .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Aldose Reductase Inhibitors

- Field : Medicinal Chemistry

- Application : Hydroxypyridinone derivatives were designed, synthesized and evaluated for their inhibitory behavior and antioxidant activity .

- Method : The compounds were synthesized and their inhibitory behavior and antioxidant activity were evaluated .

- Results : {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was the most potent, with IC 50 values of 0.789 μM. Moreover, 7l showed excellent selectivity towards ALR2 with a selectivity index of 25.23 .

-

- Field : Polymer Chemistry

- Application : 3-(2,2′-Bipyridine-4-yl)-2-propenoic acid ethyl ester, which is related to the compound you mentioned, may be used for the introduction of metal coordination sites in polyacrylates .

- Method : The compound is synthesized by an improved synthetic route to the key intermediate 4-bromo-2,2′-bipyridine working under microwave conditions, which leads to drastic shortening of reaction times, as well as to the reduction of reaction steps .

- Results : This method leads to the synthesis of a compound that can be used to introduce metal coordination sites in polyacrylates .

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : The compounds were synthesized and their biological activities were evaluated .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

Eigenschaften

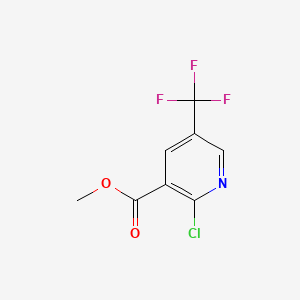

IUPAC Name |

4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKSEDQRMTXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719215 |

Source

|

| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1260765-26-1 |

Source

|

| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)